Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride

Chemical synthesis Salt selection Pharmaceutical intermediates

3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride is a bicyclic heteroaromatic building block within the pyrazolo[4,3-c]pyridine family. Structurally, it features a 3-methyl substituent on the pyrazole ring and a 6-carboxylic acid HCl salt on the fused pyridine ring (molecular formula C₈H₈ClN₃O₂, MW 213.62).

Molecular Formula C8H8ClN3O2
Molecular Weight 213.62
CAS No. 2375259-73-5
Cat. No. B2380932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride
CAS2375259-73-5
Molecular FormulaC8H8ClN3O2
Molecular Weight213.62
Structural Identifiers
SMILESCC1=C2C=NC(=CC2=NN1)C(=O)O.Cl
InChIInChI=1S/C8H7N3O2.ClH/c1-4-5-3-9-7(8(12)13)2-6(5)11-10-4;/h2-3H,1H3,(H,10,11)(H,12,13);1H
InChIKeySBDLSOVGXGGSBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic Acid Hydrochloride (CAS 2375259-73-5): Core Scaffold & Procurement Basics


3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride is a bicyclic heteroaromatic building block within the pyrazolo[4,3-c]pyridine family. Structurally, it features a 3-methyl substituent on the pyrazole ring and a 6-carboxylic acid HCl salt on the fused pyridine ring (molecular formula C₈H₈ClN₃O₂, MW 213.62). The pyrazolo[4,3-c]pyridine scaffold is recognized in medicinal chemistry as a kinase-inhibitor hinge-binding motif, notably giving rise to ERK inhibitors [1]. This compound serves as a versatile synthetic intermediate due to its dual functional handles (carboxylic acid for amide/ester coupling; methyl group for steric tuning) and is offered at >95% purity by commercial suppliers .

Why In-Class Analogs Cannot Simply Replace 3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic Acid Hydrochloride


Although multiple pyrazolo[4,3-c]pyridine-6-carboxylic acid derivatives are commercially available, a simple substitution risks altering pharmacokinetic properties, synthetic tractability, and target engagement. The 3-methyl group directly influences steric occupancy within kinase ATP pockets; SAR studies of closely related 2H-pyrazolo[4,3-c]pyridines show that methyl-substituted analogs exhibit distinct antiproliferative profiles compared to unsubstituted or bulkier-substituted congeners [1]. Meanwhile, the hydrochloride salt form provides superior crystallinity and aqueous handling versus the free carboxylic acid (MW 213.62 vs. 177.16 for the free base), eliminating the need for in situ salt formation during synthesis .

Quantitative Differentiation Evidence for 3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic Acid Hydrochloride


Salt Form Handling Advantage: HCl Salt vs. Free Carboxylic Acid

The hydrochloride salt (CAS 2375259-73-5) exhibits a molecular weight of 213.62 g/mol versus 177.16 g/mol for the free carboxylic acid form (CAS 1368332-58-4), consistent with acid addition salt formation . The HCl salt provides enhanced crystallinity and improved aqueous solubility, which are critical for reproducible weighing, dissolution, and downstream coupling reactions without requiring additional acid–base equilibration steps, as documented for analogous pyrazolo[4,3-c]pyridine hydrochloride building blocks .

Chemical synthesis Salt selection Pharmaceutical intermediates

3-Methyl Steric Tuning vs. Unsubstituted Pyrazole Ring in Antiproliferative SAR

In a systematic antiproliferative evaluation of 2H-pyrazolo[4,3-c]pyridine derivatives against MV4-11, K562, and MCF-7 cell lines, methyl-substituted compounds (24–29) exhibited lower IC50 values than their unsubstituted counterparts (18–23), while bulkier substituents (isopropyl, ethyl, phenyl) rendered the compounds inactive at concentrations up to 10 µM [1]. Although the tested compounds contain a 2H-tautomeric pyrazole and differ in additional substitution, the data explicitly demonstrate that a methyl group at the pyrazole 3-position preserves activity better than larger alkyl or aryl groups, corroborating the steric rationale for selecting 3-methyl over the 3-unsubstituted or 3-bromo variants for early-stage kinase inhibitor libraries.

Kinase inhibition Anticancer activity Structure–activity relationship

6-Carboxylic Acid Anchor for PEX14–PEX5 PPI Inhibitor Development

The 1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid motif was identified as a critical anchor in the first reported inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) with trypanocidal activity. Structure-based optimization established that the 6-carboxylic acid moiety engages the PEX14 binding pocket via conserved hydrogen bonds, and the scaffold delivered a lead compound with a Kd of approximately 10 µM against the PEX14 N-terminal domain [1]. The 3-methyl substitution in the target compound is predicted to occupy a proximal hydrophobic sub-pocket, offering a vector for further affinity maturation absent in the 3-unsubstituted parent.

Protein–protein interaction inhibitors Trypanosomiasis Chemical probe development

Physicochemical Profile vs. 6-Methyl Ester or 3-Bromo Analogs for Parallel Library Synthesis

The target compound displays a calculated logP of 2.72 and a polar surface area (PSA) of 43.1 Ų , placing it within the favorable oral drug-like space (Lipinski rule of 5: logP <5, PSA <140 Ų). In contrast, the commonly available methyl ester (CAS 1206979-63-6) requires saponification prior to amide coupling, adding one synthetic step, while the 3-bromo methyl ester analog (CAS 1206979-28-3) introduces a heavier halogen that increases metabolic liability and logP. The carboxylic acid hydrochloride form allows direct, single-step amide coupling under standard HATU/DIPEA conditions without protecting group manipulation or ester hydrolysis, streamlining parallel library production.

Medicinal chemistry Parallel synthesis Physicochemical profiling

Optimal Procurement and Application Scenarios for 3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic Acid Hydrochloride


Kinase-Focused Fragment and Lead-Optimization Libraries

The 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid HCl scaffold is a validated hinge-binding motif for kinase inhibitor design, as demonstrated by the ERK inhibitor series [1]. The 6-COOH handle allows direct diversification into amide, ester, or heterocycle libraries using standard coupling methods, while the 3-methyl group provides a steric complement to the adenine pocket. This pre-functionalized building block is particularly suited for fragment-to-lead campaigns targeting tyrosine kinases (e.g., IGF-1R) or serine/threonine kinases (e.g., ERK1/2), where the carboxylic acid serves as a synthetic anchor for generating focused screening decks.

Neglected Tropical Disease Drug Discovery: PEX14–PEX5 PPI Inhibition

Based on the PEX14–PEX5 inhibitor SAR [1], the 3-methyl-6-carboxylic acid hydrochloride is a direct precursor for synthesizing second-generation trypanocidal agents. The 6-COOH moiety engages the PEX14 N-terminal domain hydrogen bond network, and the 3-methyl substituent offers a vector for probing the adjacent hydrophobic cleft. Procurement of this compound accelerates SAR exploration for Trypanosoma brucei infection models without requiring de novo core synthesis.

Antiproliferative Screening Cascades with Defined Steric Parameters

SAR studies of 2H-pyrazolo[4,3-c]pyridines demonstrate that methyl substitution at the pyrazole ring maintains antiproliferative activity against leukemia and breast cancer cell lines, while bulkier substituents abolish activity [1]. The 3-methyl HCl salt therefore represents an optimal starting point for building screening libraries with controlled steric bulk at the pyrazole ring, facilitating hit identification for MV4-11, K562, and MCF-7 cell-based assays.

High-Throughput Amide Library Production

The HCl salt form, combined with the free 6-carboxylic acid, permits direct parallel amidation under standard HATU/DIPEA conditions without ester hydrolysis or protecting group manipulation [1]. This saves one synthetic step per library member relative to the methyl ester analog (CAS 1206979-63-6), making it the preferred procurement choice for CROs and biotech companies running automated library synthesis platforms requiring >95% purity input materials.

Quote Request

Request a Quote for 3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.